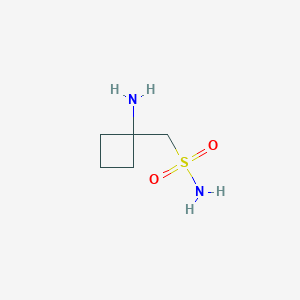
(1-Aminocyclobutyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Aminocyclobutyl)methanesulfonamide is a chemical compound with the molecular formula C5H11NO2S. It is a sulfonamide derivative, characterized by the presence of an aminocyclobutyl group attached to a methanesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminocyclobutyl)methanesulfonamide typically involves the reaction of cyclobutylamine with methanesulfonyl chloride under basic conditions. The reaction proceeds as follows:
- Cyclobutylamine is dissolved in an appropriate solvent, such as dichloromethane.
- Methanesulfonyl chloride is added dropwise to the solution while maintaining the temperature at 0-5°C.
- The reaction mixture is stirred for several hours at room temperature.
- The product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions: (1-Aminocyclobutyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfonic acids.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Electrophiles such as alkyl halides; solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Aminocyclobutylmethane.
Substitution: Substituted sulfonamides.
Scientific Research Applications
(1-Aminocyclobutyl)methanesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Aminocyclobutyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effect .
Molecular Targets and Pathways:
Comparison with Similar Compounds
(1-Aminocyclobutyl)methanesulfonamide can be compared with other sulfonamide derivatives:
Methanesulfonamide: Similar in structure but lacks the aminocyclobutyl group.
N-(2-methylthio-1-p-toluenesulfonyl)methanesulfonamide: Contains additional functional groups that enhance its reactivity and specificity.
tert-Butyl((2-(trimethylsilyl)ethyl)sulfonyl)carbamate: Used as a protecting group in organic synthesis.
Uniqueness: The presence of the aminocyclobutyl group in this compound imparts unique chemical properties, such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for the synthesis of novel compounds and the study of biochemical pathways.
Properties
Molecular Formula |
C5H12N2O2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
(1-aminocyclobutyl)methanesulfonamide |
InChI |
InChI=1S/C5H12N2O2S/c6-5(2-1-3-5)4-10(7,8)9/h1-4,6H2,(H2,7,8,9) |
InChI Key |
MQQFESHLQNDDPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CS(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















